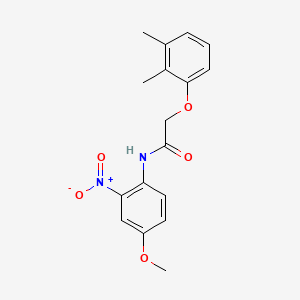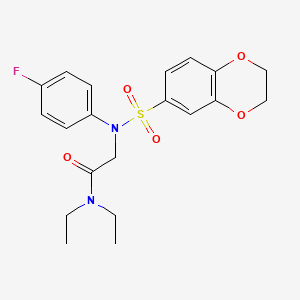![molecular formula C19H16BrN3OS2 B5106628 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as BPTES and has been studied extensively for its ability to inhibit glutaminase activity, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES inhibits glutaminase activity by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This leads to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, inhibiting glutaminase activity only in cancer cells and not in normal cells. This selectivity makes BPTES a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving normal cells unharmed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTES in lab experiments is its selectivity for cancer cells, which allows for the specific targeting of cancer cells. However, one of the limitations of using BPTES is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on BPTES could focus on improving its solubility in water, as well as developing more effective delivery methods. Additionally, further studies could be conducted to investigate the potential use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could be conducted to investigate the potential use of BPTES in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 4-(4-bromophenyl)-2-thiocyanatothiazole with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonium carbonate to form BPTES.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation. BPTES has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS2/c1-2-12-3-5-14(6-4-12)17(24)22-18(25)23-19-21-16(11-26-19)13-7-9-15(20)10-8-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQQWHCOWKCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)